molecular formula C16H17N5O3 B2930363 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097922-98-8

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No. B2930363
CAS RN: 2097922-98-8
M. Wt: 327.344
InChI Key: IEVLWLSURRRBGZ-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide” is a derivative of pyrrolidine-2,5-dione . It has been studied for its potent antiseizure and antinociceptive efficacy in preclinical studies . The compound has shown broad-spectrum antiseizure activity across in vivo mouse seizure models .


Synthesis Analysis

The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .


Chemical Reactions Analysis

The compound has shown antiseizure properties in commonly employed screening seizure models such as the maximal electroshock seizure test (MES), the subcutaneous pentylenetetrazol seizure test (sc PTZ), as well as the 6 Hz seizure model (32 and 44 mA) in mice .

Scientific Research Applications

Synthesis and Biological Assessment

  • Innovative Heterocycles Synthesis : A study by Fadda et al. (2017) focused on synthesizing various heterocycles, including pyrrole, pyridine, and pyrazolo derivatives, demonstrating the versatility of pyrrolidin-1-yl and related compounds in generating new chemical entities with potential biological activities [Fadda, Salam, Tawfik, Anwar, & Etman, 2017].

  • Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) explored the synthesis of coordination complexes from pyrazole-acetamide derivatives, revealing the impact of hydrogen bonding on self-assembly processes and their significant antioxidant activities, indicating the chemical's utility in developing antioxidant agents [Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019].

Material Science and Synthesis Techniques

  • Microwave-Assisted Synthesis : Fahim, Shalaby, & Ibrahim (2019) detailed the microwave-assisted synthesis of a novel 5-aminouracil-based compound, illustrating the efficiency and precision of modern synthesis techniques in creating complex molecules, which could be crucial for pharmaceutical development and material science [Fahim, Shalaby, & Ibrahim, 2019].

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Applications : Studies by Albratty, El-Sharkawy, & Alam (2017) and Bondock, Rabie, Etman, & Fadda (2008) have synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives showing promising antimicrobial and antitumor activities, highlighting the potential use of pyrrolidin-1-yl derivatives in developing new therapeutic agents [Albratty, El-Sharkawy, & Alam, 2017; Bondock, Rabie, Etman, & Fadda, 2008].

Chemical Synthesis and Design

Mechanism of Action

Target of Action

The primary target of this compound is the calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions.

Mode of Action

The compound acts by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition disrupts the normal flow of calcium ions, leading to changes in cellular functions that depend on calcium signaling.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes . It shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds

Result of Action

The inhibition of Cav 1.2 channels by this compound leads to a decrease in calcium influx, which can affect various cellular functions. In the context of neurological disorders like epilepsy, this action can help to reduce the frequency and severity of seizures . The compound has shown potent anticonvulsant properties in animal seizure models .

Safety and Hazards

The compound has shown a remarkable separation between antiseizure activity and CNS-related adverse effects . It has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Future Directions

The compound may be considered as the first-in-class small-molecule PAM of EAAT2 with potential for further preclinical and clinical development in epilepsy and possibly other CNS disorders . The promising in vivo activity profile and drug-like properties of the compound make it an interesting candidate for further preclinical development .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-14(11-21-15(23)3-4-16(21)24)18-6-7-20-10-13(9-19-20)12-2-1-5-17-8-12/h1-2,5,8-10H,3-4,6-7,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVLWLSURRRBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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